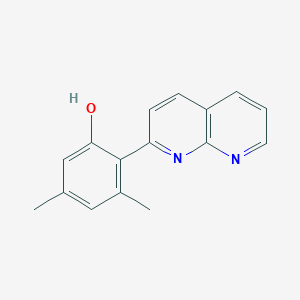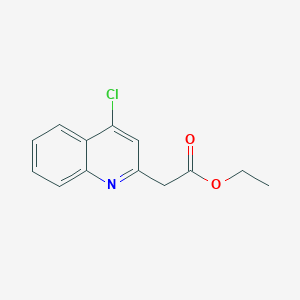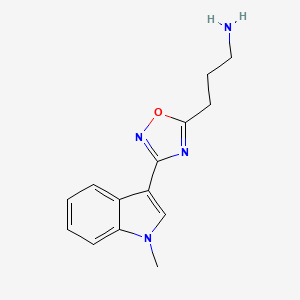![molecular formula C7H5BrClN3 B15066396 6-Bromo-5-chloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B15066396.png)
6-Bromo-5-chloro-2-methyl-3H-imidazo[4,5-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-5-chloro-2-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by the presence of bromine, chlorine, and methyl substituents on the imidazo[4,5-b]pyridine core structure. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-chloro-2-methyl-3H-imidazo[4,5-b]pyridine typically involves the condensation of 5-bromopyridine-2,3-diamine with benzaldehyde, followed by halogenation and methylation reactions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) under phase transfer catalysis (PTC) conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
6-Bromo-5-chloro-2-methyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: Halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Alkylation and Acylation Reactions: The nitrogen atoms in the imidazo[4,5-b]pyridine ring can be alkylated or acylated under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, acyl chlorides, and oxidizing or reducing agents such as potassium permanganate (KMnO4) and sodium borohydride (NaBH4). Reaction conditions vary depending on the desired transformation, often involving solvents like DMF, dichloromethane (DCM), and catalysts like palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives with different functional groups, which can be further explored for their biological activities.
科学的研究の応用
6-Bromo-5-chloro-2-methyl-3H-imidazo[4,5-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, contributing to the development of new therapeutic agents.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and molecular mechanisms.
Material Science: The compound’s structural properties make it useful in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 6-Bromo-5-chloro-2-methyl-3H-imidazo[4,5-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects .
類似化合物との比較
Similar Compounds
6-Bromo-3H-imidazo[4,5-b]pyridine: Lacks the chlorine and methyl substituents, which may affect its biological activity and chemical reactivity.
6-Bromo-5-methyl-3H-imidazo[4,5-b]pyridine: Similar structure but without the chlorine atom, leading to different properties and applications.
Uniqueness
6-Bromo-5-chloro-2-methyl-3H-imidazo[4,5-b]pyridine is unique due to the presence of both bromine and chlorine atoms, which can influence its electronic properties and reactivity. The methyl group adds further diversity to its chemical behavior, making it a valuable compound for various research applications.
特性
分子式 |
C7H5BrClN3 |
|---|---|
分子量 |
246.49 g/mol |
IUPAC名 |
6-bromo-5-chloro-2-methyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C7H5BrClN3/c1-3-10-5-2-4(8)6(9)12-7(5)11-3/h2H,1H3,(H,10,11,12) |
InChIキー |
BDJXELIAQVKDFD-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=NC(=C(C=C2N1)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


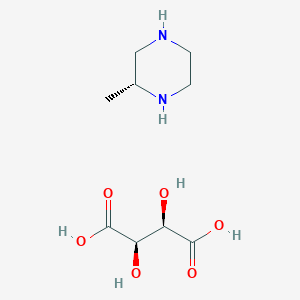

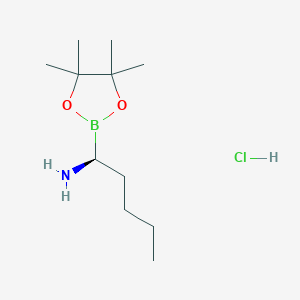
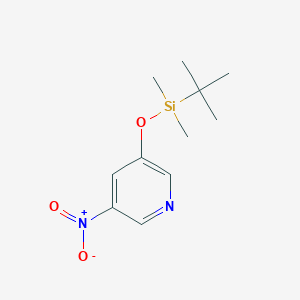
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)pyrrolo[1,2-c]pyrimidine-3-carboxamide](/img/structure/B15066350.png)
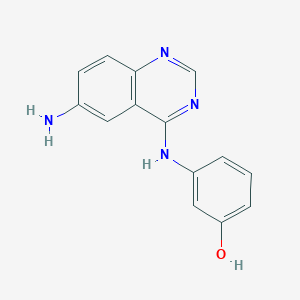
![Cis-2-phenyl-3,3a,4,9b-tetrahydrochromeno[4,3-b]pyrrole](/img/structure/B15066354.png)


